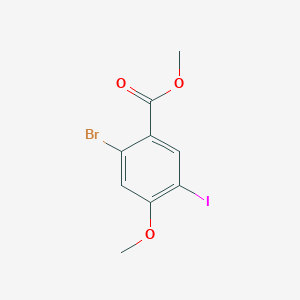
3-Piperidinemethanol,4-(4-fluorophenyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl- is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol It is characterized by the presence of a piperidine ring substituted with a hydroxymethyl group and a 4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl- typically involves the reaction of piperidine derivatives with appropriate fluorinated aromatic compounds. One common method involves the reduction of 4-(4-fluorophenyl)-1-methylpiperidine-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of various reduced derivatives
Substitution: Formation of substituted aromatic compounds
Aplicaciones Científicas De Investigación
3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Piperidinemethanol, 4-(4-chlorophenyl)-1-methyl-
- 3-Piperidinemethanol, 4-(4-bromophenyl)-1-methyl-
- 3-Piperidinemethanol, 4-(4-methylphenyl)-1-methyl-
Uniqueness
3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl- is unique due to the presence of the fluorine atom on the aromatic ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Propiedades
Fórmula molecular |
C13H18FNO |
|---|---|
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
[(3S,4R)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C13H18FNO/c1-15-7-6-11(10(8-15)9-16)12-4-2-3-5-13(12)14/h2-5,10-11,16H,6-9H2,1H3/t10-,11+/m0/s1 |
Clave InChI |
MTPBJZJBULTHST-WDEREUQCSA-N |
SMILES isomérico |
CN1CC[C@H]([C@@H](C1)CO)C2=CC=CC=C2F |
SMILES canónico |
CN1CCC(C(C1)CO)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
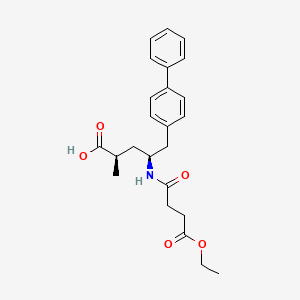
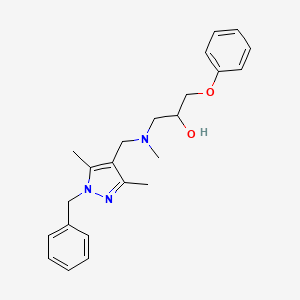
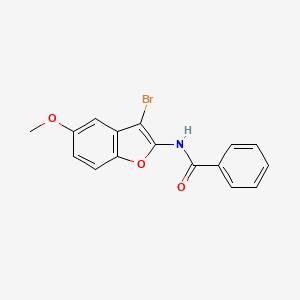

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12337112.png)
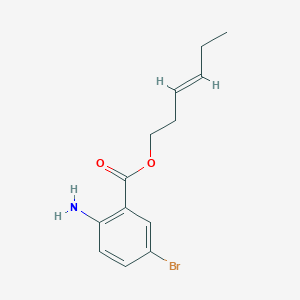
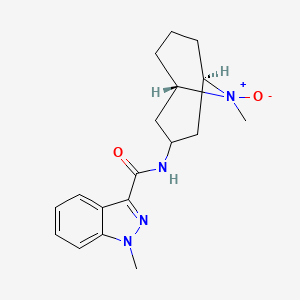

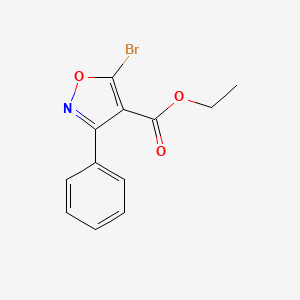
![2-[(4-Methylphenyl)methyl]morpholine](/img/structure/B12337139.png)
